

Enhancing Drug Development: BD-9136 Demonstrates Superior Aqueous Solubility

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Compound of Interest

Compound Name: BD-9136

Cat. No.: B14901772

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Ann Arbor, MI – A newly developed BRD4 degrader, **BD-9136**, shows significantly improved aqueous solubility compared to its predecessor, BD-7148, a critical advancement for its potential as a therapeutic agent. This improvement, achieved through a targeted chemical modification, addresses a key challenge in the druggability of this class of compounds.

Researchers successfully enhanced the solubility of the potent BRD4 degrader BD-7148 by installing a 4-methyl-piperazine-1-ethyl group, resulting in the creation of **BD-9136**.^[1] While the predecessor, BD-7148, is a potent and highly selective BRD4 degrader, its poor aqueous solubility limited its evaluation in animal studies.^[1] The strategic addition of the solubilizing group in **BD-9136** overcomes this limitation, paving the way for further preclinical and clinical development.

Comparative Aqueous Solubility

Quantitative analysis of the aqueous solubility of **BD-9136** and its parent compound, BD-7148, demonstrates a marked improvement. The data, summarized in the table below, highlights the enhanced solubility of **BD-9136**.

Compound	Aqueous Solubility (µg/mL)	Fold Improvement
BD-7148	< 0.1	-
BD-9136	15.2	> 152

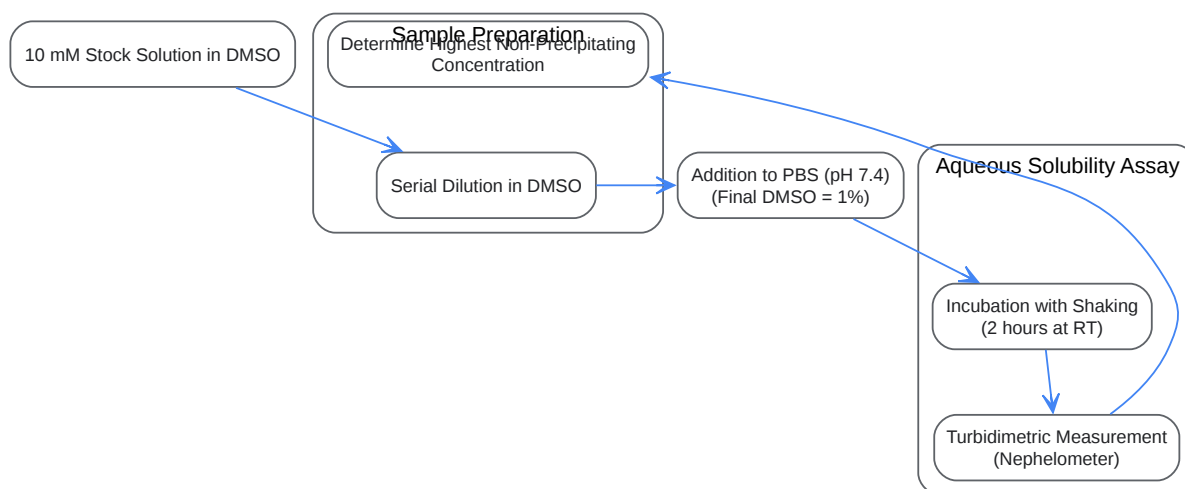
Experimental Protocol: Aqueous Solubility Determination

The aqueous solubility of **BD-9136** and BD-7148 was determined using a standard kinetic solubility assay. The detailed methodology is as follows:

- **Stock Solution Preparation:** A 10 mM stock solution of each compound was prepared in dimethyl sulfoxide (DMSO).
- **Serial Dilution:** The stock solutions were serially diluted in DMSO to create a range of concentrations.
- **Addition to Aqueous Buffer:** An aliquot of each DMSO solution was added to a phosphate-buffered saline (PBS) solution (pH 7.4) to a final DMSO concentration of 1%.
- **Incubation:** The solutions were shaken at room temperature for 2 hours to allow for equilibration.
- **Precipitation Measurement:** The presence of precipitate was measured by turbidimetry using a nephelometer.
- **Solubility Determination:** The aqueous solubility was defined as the highest concentration at which no significant precipitate was observed.

Experimental Workflow

The workflow for the aqueous solubility assessment is depicted in the following diagram:

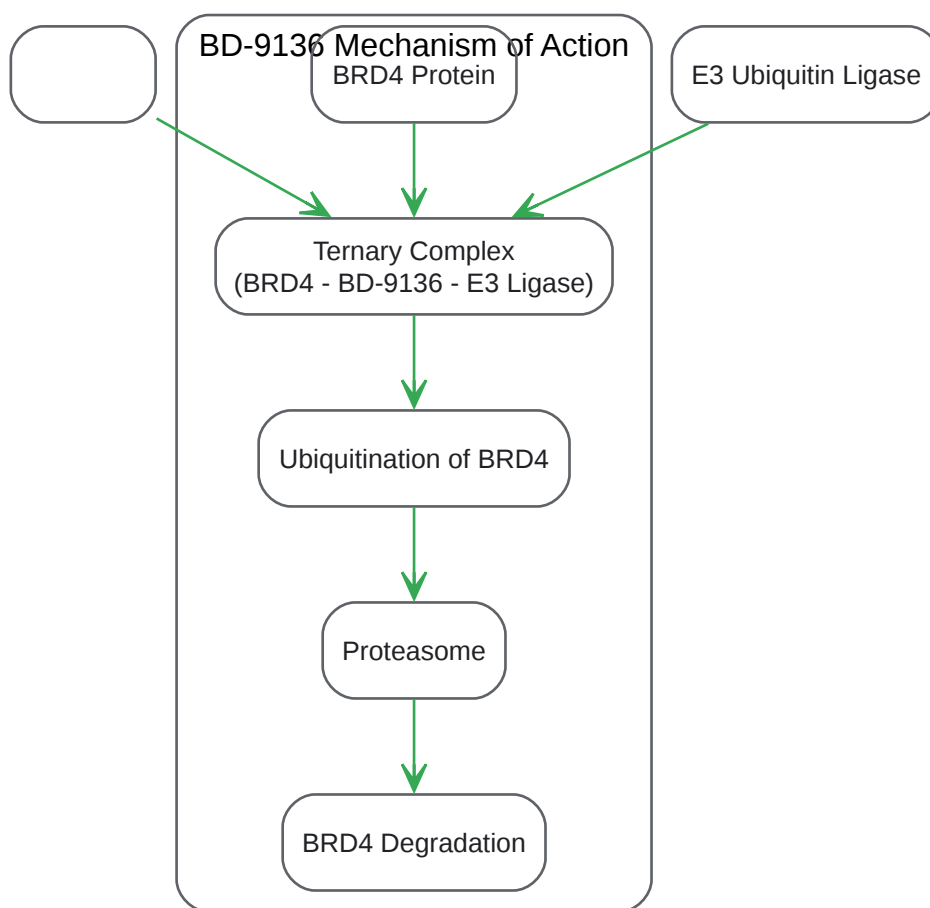


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Aqueous Solubility Experimental Workflow

Signaling Pathway Implication

The improved solubility of **BD-9136** is critical for its biological activity as a BRD4 degrader. As a Proteolysis Targeting Chimera (PROTAC), **BD-9136** functions by simultaneously binding to the BRD4 protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of BRD4 by the proteasome. This mechanism of action is illustrated below.



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PROTAC-mediated Degradation of BRD4

The enhanced aqueous solubility of **BD-9136** ensures sufficient bioavailability for it to effectively engage with both BRD4 and the E3 ligase within the cellular environment, a prerequisite for its potent and selective degradation activity. This fundamental improvement in its physicochemical properties positions **BD-9136** as a more promising candidate for in vivo studies and future therapeutic applications.

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References

- 1. Precise Conformational Control Yielding Highly Potent and Exceptionally Selective BRD4 Degradors with Strong Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
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